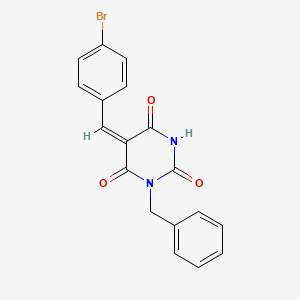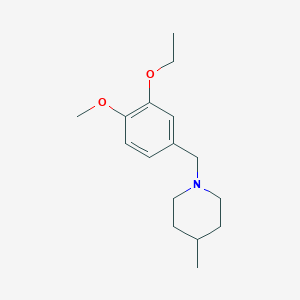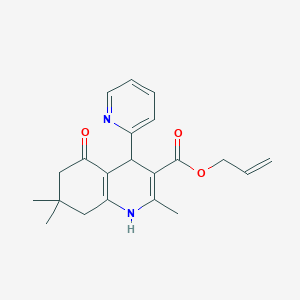![molecular formula C19H24N2O8S2 B4979215 2-{[3-(1-piperidinyl)propyl]thio}-1,3-benzothiazole diethanedioate](/img/structure/B4979215.png)
2-{[3-(1-piperidinyl)propyl]thio}-1,3-benzothiazole diethanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[3-(1-piperidinyl)propyl]thio}-1,3-benzothiazole diethanedioate, also known as PBT2, is a small molecule drug that has shown promising results in scientific research. It is a member of the benzothiazole family of compounds and has been studied extensively for its potential therapeutic applications in various diseases.
Mécanisme D'action
The exact mechanism of action of 2-{[3-(1-piperidinyl)propyl]thio}-1,3-benzothiazole diethanedioate is not fully understood, but it is believed to involve the chelation of metal ions, such as copper and zinc, which play a role in the formation of toxic protein aggregates in various neurodegenerative diseases. 2-{[3-(1-piperidinyl)propyl]thio}-1,3-benzothiazole diethanedioate has been shown to bind to these metal ions and prevent their interaction with the toxic proteins, thereby reducing their aggregation and toxicity.
Biochemical and Physiological Effects:
2-{[3-(1-piperidinyl)propyl]thio}-1,3-benzothiazole diethanedioate has been shown to have several biochemical and physiological effects in various disease models. It has been shown to reduce the levels of toxic protein aggregates, such as beta-amyloid and huntingtin protein, in the brain. It has also been shown to improve cognitive and motor function in animal models of Alzheimer's and Huntington's disease, respectively. Additionally, 2-{[3-(1-piperidinyl)propyl]thio}-1,3-benzothiazole diethanedioate has been shown to have anti-inflammatory and antioxidant effects, which may contribute to its therapeutic potential.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-{[3-(1-piperidinyl)propyl]thio}-1,3-benzothiazole diethanedioate for lab experiments is its ability to cross the blood-brain barrier, which allows it to target the brain directly and potentially improve therapeutic outcomes. Additionally, 2-{[3-(1-piperidinyl)propyl]thio}-1,3-benzothiazole diethanedioate has been shown to have low toxicity and good tolerability in animal models, which makes it a promising candidate for clinical trials. However, one of the limitations of 2-{[3-(1-piperidinyl)propyl]thio}-1,3-benzothiazole diethanedioate is its relatively short half-life, which may require frequent dosing to maintain therapeutic levels.
Orientations Futures
There are several future directions for research on 2-{[3-(1-piperidinyl)propyl]thio}-1,3-benzothiazole diethanedioate. One potential area of exploration is its potential use in other neurodegenerative diseases, such as Parkinson's disease and amyotrophic lateral sclerosis (ALS). Additionally, further studies are needed to understand the exact mechanism of action of 2-{[3-(1-piperidinyl)propyl]thio}-1,3-benzothiazole diethanedioate and to optimize its dosing and administration for clinical use. Finally, clinical trials are needed to evaluate the safety and efficacy of 2-{[3-(1-piperidinyl)propyl]thio}-1,3-benzothiazole diethanedioate in humans and to determine its potential as a therapeutic agent for neurodegenerative diseases.
Méthodes De Synthèse
The synthesis of 2-{[3-(1-piperidinyl)propyl]thio}-1,3-benzothiazole diethanedioate involves the reaction of 2-mercaptobenzothiazole with 3-chloropropylpiperidine, followed by the addition of diethyl oxalate. The resulting product is then purified through recrystallization to obtain 2-{[3-(1-piperidinyl)propyl]thio}-1,3-benzothiazole diethanedioate in its pure form.
Applications De Recherche Scientifique
2-{[3-(1-piperidinyl)propyl]thio}-1,3-benzothiazole diethanedioate has been extensively studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, Huntington's disease, and prion diseases. In Alzheimer's disease, 2-{[3-(1-piperidinyl)propyl]thio}-1,3-benzothiazole diethanedioate has been shown to reduce the levels of toxic beta-amyloid plaques in the brain and improve cognitive function in animal models. In Huntington's disease, 2-{[3-(1-piperidinyl)propyl]thio}-1,3-benzothiazole diethanedioate has been shown to reduce the accumulation of toxic huntingtin protein aggregates in the brain and improve motor function in animal models. In prion diseases, 2-{[3-(1-piperidinyl)propyl]thio}-1,3-benzothiazole diethanedioate has been shown to reduce the levels of abnormal prion protein and improve survival in animal models.
Propriétés
IUPAC Name |
oxalic acid;2-(3-piperidin-1-ylpropylsulfanyl)-1,3-benzothiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2S2.2C2H2O4/c1-4-9-17(10-5-1)11-6-12-18-15-16-13-7-2-3-8-14(13)19-15;2*3-1(4)2(5)6/h2-3,7-8H,1,4-6,9-12H2;2*(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLBFEBKYLRSDAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCCSC2=NC3=CC=CC=C3S2.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O8S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-chlorobenzyl)-N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide](/img/structure/B4979148.png)


![N-(2-methoxyphenyl)-4-(2-methylimidazo[1,2-a]pyrimidin-3-yl)-1,3-thiazol-2-amine hydrobromide](/img/structure/B4979173.png)
![2-methyl-N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]benzamide](/img/structure/B4979176.png)
![7-amino-5-(2,4-dimethoxyphenyl)-2,4-dioxo-1,3,4,5-tetrahydro-2H-pyrano[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B4979177.png)

![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2,2-diphenylacetamide](/img/structure/B4979202.png)
![3-allyl-5-[2-(benzyloxy)-5-chlorobenzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4979210.png)
![methyl 3-{2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4979212.png)
![3-(dimethylamino)-1-[4-(4-pentylcyclohexyl)phenyl]-1-propanone hydrochloride](/img/structure/B4979228.png)

